molecular formula C12H15BrO2 B8683845 3-(Tetrahydropyranyloxymethyl)bromobenzene

3-(Tetrahydropyranyloxymethyl)bromobenzene

Cat. No. B8683845
M. Wt: 271.15 g/mol
InChI Key: APXXXQKNVOEDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Tetrahydropyranyloxymethyl)bromobenzene is a useful research compound. Its molecular formula is C12H15BrO2 and its molecular weight is 271.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Tetrahydropyranyloxymethyl)bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tetrahydropyranyloxymethyl)bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(Tetrahydropyranyloxymethyl)bromobenzene

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-[(3-bromophenyl)methoxy]oxane

InChI

InChI=1S/C12H15BrO2/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h3-5,8,12H,1-2,6-7,9H2

InChI Key

APXXXQKNVOEDCU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 3-bromobenzyl alcohol (84.9 g; Aldrich), 3,4-dihydro-2H-pyran (44 g) and anhydrous p-toluene sulfonic acid (1 g) in CH2Cl2 (800 mL) was stirred at 5° C. for 1 hr. then at r.t. overnight. The mixture was concentrated and the residue chromatographed (5% EtOAc/hexane) to afford the title compound as an oil.
Quantity
84.9 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

The alcohol of Step 1 (41.23 mmol), dihydropyran (12.5 mL, 137 mmol) and triphenylphosphine hydrobromide (725 mg, 2.11 mmol) were mixed together in 200 mL of CH2Cl2 and stirred for 2 days. The solvent was then evaporated and the title product was purified by flash chromatography on silica using EtOAc:toluene.
Quantity
41.23 mmol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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